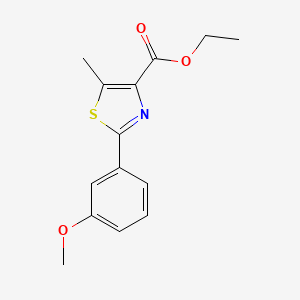

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate

Description

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate (CAS: 952395-33-4) is a thiazole derivative characterized by:

- A thiazole core substituted with a methyl group at position 5.

- A 3-methoxyphenyl group at position 2, contributing aromaticity and moderate lipophilicity.

- An ethyl ester at position 4, enhancing solubility in organic solvents .

Thiazole derivatives are widely explored in medicinal and materials chemistry due to their diverse biological activities and tunable electronic properties. Below, this compound is compared with structurally related analogs to highlight substituent effects and physicochemical trends.

Properties

IUPAC Name |

ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)19-13(15-12)10-6-5-7-11(8-10)17-3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINHNBKCZSVDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate exhibits a range of biological activities that make it a candidate for various therapeutic applications. Notable effects include:

- Antimicrobial Activity : Compounds with thiazole moieties are known for their antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

- Anti-cancer Properties : The thiazole scaffold is prevalent in many anti-cancer agents. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Applications in Drug Discovery

The compound serves as a valuable scaffold for drug development due to its ability to be modified and optimized for enhanced efficacy and selectivity. Key applications include:

- Lead Compound Development : this compound can be used as a lead compound in the synthesis of new derivatives with improved pharmacological profiles. The thiazole ring is a versatile building block that allows for the introduction of various substituents to enhance biological activity .

- Pharmacokinetic Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles .

Case Studies

Several studies have explored the applications of thiazole derivatives, including this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of thiazole derivatives against various cancer cell lines. The findings suggested that modifications to the ethyl ester group significantly enhanced anti-cancer activity compared to unmodified compounds .

- Antimicrobial Evaluation : Research conducted on thiazole derivatives demonstrated their effectiveness against resistant bacterial strains. This compound showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their structural differences:

*LogP values are estimated or experimentally reported.

†Calculated using fragment-based methods.

Key Observations:

Substituent Position on Phenyl Ring :

- The 3-methoxyphenyl group in the target compound vs. 2-methoxyphenyl (CAS: 82875-48-7) alters steric and electronic effects. The 3-methoxy substituent provides better resonance stabilization compared to 2-methoxy, which may influence binding interactions .

- Replacing methoxy with methyl (CAS: 54001-10-4) reduces polarity, increasing LogP from ~3.2 to 3.60 .

Functional Group at Position 4 :

- A hydroxy group (CAS: 924869-01-2) significantly increases polarity (PSA = 97.65 vs. 67.43) and lowers LogP (~2.8), making it more hydrophilic than the target compound .

Amino vs.

Physicochemical Properties

Lipophilicity (LogP) :

- The target compound’s LogP (~3.2) is intermediate between the more lipophilic 3-methylphenyl analog (LogP = 3.6) and the hydrophilic hydroxy-substituted derivative (LogP = ~2.8).

- Trifluoromethyl -containing analogs (e.g., CAS: 918793-30-3) exhibit higher LogP (~4.0) due to the electronegative CF₃ group .

- Polar Surface Area (PSA): Amino or hydroxy substituents increase PSA, correlating with enhanced aqueous solubility. The target compound’s PSA (67.43 Ų) is typical for ester-containing thiazoles .

Biological Activity

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate, a thiazole derivative, has garnered attention in various fields of medicinal chemistry due to its promising biological activities. This article provides an in-depth exploration of its biological properties, including anticancer and antiviral activities, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C14H15NO3S

- Molecular Weight : 273.34 g/mol

- SMILES Notation :

CCOC(=O)c1csc(n1)-c2ccc(OC)cc2

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as effective anticancer agents. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can significantly enhance cytotoxicity against various cancer cell lines.

Key Findings

- Cytotoxicity : Compounds with a thiazole moiety exhibited significant cytotoxic effects in vitro. For instance, a related thiazole compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting strong antiproliferative activity .

- Mechanism of Action : The mechanism behind the anticancer activity is believed to involve the induction of apoptosis and disruption of cell cycle progression. Molecular dynamics simulations indicated that these compounds interact with key proteins involved in apoptosis pathways .

Antiviral Activity

In addition to anticancer properties, thiazole derivatives have shown antiviral activities against various viruses. This compound has been evaluated for its efficacy against flaviviruses.

Research Insights

- Inhibition of Viral Replication : In studies involving yellow fever virus, thiazole derivatives were assessed for their ability to inhibit viral replication. Compounds exhibiting over 50% inhibition at a concentration of 50 µM were classified as active .

- Structure Optimization : The antiviral activity was influenced by substituents on the phenyl ring. For example, modifications to the para position of the phenyl ring resulted in enhanced antiviral potency .

Case Studies and Experimental Data

Several experimental studies have been conducted to evaluate the biological activities of thiazole derivatives:

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate, and what intermediates are critical?

The compound is synthesized via the Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates. Key intermediates include the α-cyanoketone precursor (e.g., 3-methoxyacetophenone) and the thioamide intermediate formed via cyclocondensation. Reaction optimization typically involves catalysts like morpholine and ethanol as a solvent . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields.

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic features should researchers prioritize?

- 1H/13C NMR : The ester carbonyl (δ ~165-170 ppm in 13C) and methoxy group (δ ~3.8 ppm in 1H) are key. Thiazole protons appear as distinct singlets (e.g., C5-methyl at δ ~2.5 ppm) .

- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C stretch).

- Mass Spectrometry : Molecular ion peak at m/z ~291 (C₁₄H₁₅NO₃S) with fragmentation patterns confirming the thiazole core .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELXL resolve the crystal structure and conformational dynamics of this compound?

Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) is used to determine bond lengths, angles, and torsional conformations. SHELXL refines structures via least-squares minimization, with hydrogen atoms added geometrically. ORTEP-3 visualizes thermal ellipsoids, highlighting deviations from planarity (e.g., thiazole ring puckering) . Example metrics:

| Parameter | Value |

|---|---|

| Thiazole ring planarity | RMSD < 0.02 Å |

| C2-OCH₃ torsion angle | ~10°–15° |

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice, and how can graph set analysis decode these interactions?

Graph set analysis (e.g., S(6) or R₂²(8) motifs) identifies recurring hydrogen-bond patterns. For example, C-H···O interactions between the ester carbonyl and methoxy groups create infinite chains, while N-H···S bonds stabilize dimeric units. Mercury software quantifies interaction energies (e.g., -4.5 kcal/mol for C-H···O) .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in related thiazole derivatives?

- Electron-withdrawing groups (e.g., nitro at C4) enhance anticancer activity by increasing electrophilicity.

- Methoxy groups improve solubility but may reduce membrane permeability. SAR studies on analogs (e.g., ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate) show IC₅₀ values < 10 µM against HeLa cells, linked to ROS generation .

Methodological Considerations

Q. How should researchers address contradictory spectral data during characterization?

- NMR discrepancies : Use DEPT-135 to differentiate CH₃/CH₂ groups. Confirm coupling constants (e.g., J = 2.1 Hz for thiazole protons) via COSY .

- Mass spectral anomalies : High-resolution MS (HRMS) resolves isobaric interferences.

Q. What experimental strategies optimize regioselectivity in thiazole ring formation?

- Temperature control : Reactions at 60–70°C favor cyclization over side-product formation.

- Catalyst screening : DBU (1,8-diazabicycloundec-7-ene) improves yields by deprotonating intermediates efficiently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.